2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c19-15-3-1-14(2-4-15)11-24-18-22-16(12-25-18)9-17(23)21-10-13-5-7-20-8-6-13/h1-8,12H,9-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHFGEKTTJKFCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 335.37 g/mol. The structure features a thiazole ring, a pyridine moiety, and a fluorobenzyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzyl thiol with thiazole derivatives and pyridine-containing acetamides. The synthetic route often includes steps such as refluxing in ethanol and recrystallization to achieve high purity and yield.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study indicated that modifications on the thiazole ring could enhance activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The introduction of electron-withdrawing groups like fluorine has been shown to increase potency.
Antimalarial Activity
Thiazole derivatives have also been evaluated for their antimalarial activity. In vitro studies against Plasmodium falciparum revealed that compounds with thiazole scaffolds exhibited promising results, suggesting that structural modifications can lead to enhanced efficacy . The structure-activity relationship (SAR) indicates that non-bulky groups at specific positions on the phenyl ring contribute significantly to antimalarial potency.
Cytotoxicity and Selectivity
In terms of cytotoxicity, studies have shown that certain thiazole derivatives maintain low toxicity in mammalian cell lines while exhibiting potent activity against parasites such as Leishmania infantum. This selectivity is crucial for developing safe therapeutic agents .
Case Study 1: Antimicrobial Evaluation
A series of thiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with a fluorobenzyl group displayed enhanced antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 1000 µg/mL against various pathogens .
Case Study 2: Antimalarial Efficacy
In a systematic evaluation of thiazole analogs for antimalarial activity, it was found that specific modifications led to compounds with IC50 values significantly lower than standard treatments. This highlights the potential for these compounds in malaria therapy .
Research Findings
| Activity | Compound | IC50/MIC Values | Notes |
|---|---|---|---|
| Antimicrobial | This compound | MIC: 6.25 - 1000 µg/mL | Effective against E. coli and S. aureus |
| Antimalarial | Various thiazole derivatives | IC50: < 100 nM | Potent against P. falciparum |
| Cytotoxicity | Thiazole derivatives | Low toxicity in HepG2 | Selective against Leishmania species |
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation under controlled conditions:
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Sulfoxide formation : Reacts with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C to yield sulfoxide derivatives.
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Sulfone formation : Prolonged oxidation with excess H₂O₂ or mCPBA at elevated temperatures (40–60°C) produces sulfones.
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| H₂O₂ (30%) | 25 | 4 | Sulfoxide | 72–78 |
| mCPBA | 40 | 6 | Sulfone | 65–70 |
Nucleophilic Substitution Reactions
The sulfur atom in the thioether group and nitrogen in the thiazole ring are reactive sites:
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Thioether substitution : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH/DMF to form sulfonium salts .
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Thiazole ring substitution : Undergoes nucleophilic aromatic substitution (SNAr) at the C-2 position with amines or thiols under basic conditions (K₂CO₃/DMSO) .
Key Observations:
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Fluorobenzyl group enhances electrophilicity at the thiazole C-4 position, facilitating SNAr.
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Pyridinylmethyl substituent stabilizes intermediates via π-π stacking .
Coupling Reactions
The compound participates in cross-coupling reactions mediated by transition metals:
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Suzuki coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in toluene/EtOH to form biaryl derivatives (yield: 60–68%) .
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Ullmann coupling : Forms C–N bonds with aryl halides using CuI/L-proline in DMSO at 90°C .
Hydrolysis and Condensation Reactions
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Acetamide hydrolysis : Treatment with HCl (6M) at reflux hydrolyzes the acetamide group to carboxylic acid (confirmed by IR: loss of 1674 cm⁻¹ amide C=O peak) .
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Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions to form imine-linked derivatives .
Table 2: Hydrolysis Reaction Outcomes
| Reagent | Conditions | Product | Purity (%) |
|---|---|---|---|
| HCl (6M) | Reflux, 6 h | Carboxylic acid | ≥95 |
| NaOH (2M) | RT, 12 h | Partial decomposition | 40–45 |
Cyclization Reactions
Under microwave irradiation, the compound undergoes cyclization with dienophiles (e.g., maleic anhydride) to form fused heterocycles :
Mechanistic Insights
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Thioether oxidation proceeds via a radical mechanism, confirmed by ESR spectroscopy.
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SNAr reactions at the thiazole ring follow a two-step process: (1) deprotonation of the nucleophile, (2) attack at the electron-deficient C-2 position.
Stability and Reactivity Trends
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Heterocyclic Cores
The target compound’s thiazole-4-yl core distinguishes it from analogs like 1,3,4-thiadiazole-2-yl derivatives (e.g., compounds 5e–5m in ). Key differences include:
- Electronic Effects : Thiazoles (with one nitrogen and one sulfur) exhibit distinct electronic properties compared to thiadiazoles (two nitrogens and one sulfur), influencing reactivity and binding affinities.
Table 1: Core Heterocycle Comparison
Physicochemical Properties
Data from for thiadiazole-based acetamides provide benchmarks for comparison:
Table 2: Physical Properties of Selected Analogs
The target compound’s 4-fluorobenzylthio group may confer intermediate lipophilicity compared to 5j (4-chlorobenzyl) or 5m (benzyl). The pyridin-4-ylmethylamine substituent likely enhances solubility due to the basic nitrogen, contrasting with alkoxy or non-polar aryl groups in analogs .
Key Research Findings and Limitations
- Structural Uniqueness: The combination of thiazole, 4-fluorobenzylthio, and pyridinyl groups is unreported in the evidence, suggesting novel chemical space.
- Data Gaps: No direct data on solubility, stability, or bioactivity for the target compound are available, necessitating further experimental validation.
- Inferred Advantages : Compared to thiadiazole analogs, the thiazole core may offer improved metabolic stability and solubility, critical for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
